diSulfo-Cy3 alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

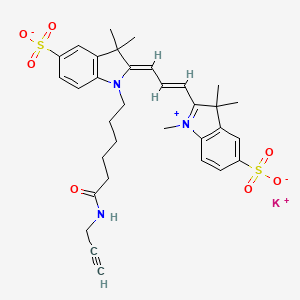

C33H38KN3O7S2 |

|---|---|

Molecular Weight |

691.9 g/mol |

IUPAC Name |

potassium (2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |

InChI |

InChI=1S/C33H39N3O7S2.K/c1-7-19-34-31(37)14-9-8-10-20-36-28-18-16-24(45(41,42)43)22-26(28)33(4,5)30(36)13-11-12-29-32(2,3)25-21-23(44(38,39)40)15-17-27(25)35(29)6;/h1,11-13,15-18,21-22H,8-10,14,19-20H2,2-6H3,(H2-,34,37,38,39,40,41,42,43);/q;+1/p-1 |

InChI Key |

GEFNWMRIDXQVNK-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of diSulfo-Cy3 alkyne, a water-soluble, orange-fluorescent dye widely utilized in biological and biomedical research.[1] We will explore its core properties, with a particular focus on the advantages conferred by its disulfonated structure. This guide will also detail its primary application in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry, providing comprehensive experimental protocols for the labeling of proteins and nucleic acids. Furthermore, we will discuss its utility in various advanced applications such as fluorescence microscopy and flow cytometry.

Introduction to this compound

This compound is a derivative of the cyanine (B1664457) 3 (Cy3) dye, a member of the cyanine family of fluorescent dyes.[2] It is characterized by its bright orange fluorescence and has been chemically modified to include two sulfonate groups and a terminal alkyne group. The sulfonate groups dramatically increase its water solubility, a critical feature for biological applications, while the alkyne group enables its participation in click chemistry reactions.[3] This combination of properties makes this compound a powerful tool for the specific and efficient fluorescent labeling of biomolecules in aqueous environments.[1][4]

The core structure of cyanine dyes, including Cy3, consists of two nitrogen-containing heterocyclic rings connected by a polymethine chain. This structure is responsible for their strong fluorescence and photostability. The "diSulfo" modification addresses a key limitation of traditional cyanine dyes, which are often prone to aggregation in aqueous solutions, leading to fluorescence quenching. The negatively charged sulfonate groups reduce this aggregation, resulting in brighter and more reliable fluorescent signals.[5][6]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent dye is dictated by its intrinsic physicochemical and spectroscopic properties. The key characteristics of this compound are summarized in the tables below, providing a clear comparison of its quantitative data.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃₃H₃₈N₃NaO₇S₂ | [NA] |

| Molecular Weight | 675.79 g/mol | [NA] |

| CAS Number | 2055138-88-8 | [7] |

| Solubility | High in water and polar organic solvents (DMSO, DMF) | [8] |

| Appearance | Dark red solid | [8] |

| Storage Conditions | -20°C, protected from light | [7] |

Table 2: Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~548 nm | [8] |

| Emission Maximum (λem) | ~567 nm | [8] |

| Molar Extinction Coefficient (ε) | ~162,000 cm⁻¹M⁻¹ | [8] |

| Fluorescence Quantum Yield (Φ) | ~0.15 | [8] |

The Advantage of Disulfonation

The presence of two sulfonate groups in the this compound structure offers significant advantages over non-sulfonated and mono-sulfonated counterparts, particularly in the context of biological research.

-

Enhanced Water Solubility: The primary benefit of sulfonation is a dramatic increase in hydrophilicity.[5] This allows for labeling reactions to be performed in entirely aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to the structure and function of sensitive biomolecules like proteins.[3]

-

Reduced Aggregation and Self-Quenching: Non-sulfonated cyanine dyes have a tendency to aggregate in aqueous environments, which leads to a significant reduction in fluorescence intensity, a phenomenon known as self-quenching. The negatively charged sulfonate groups on this compound molecules repel each other, preventing aggregation and ensuring a brighter, more consistent fluorescent signal, which is especially crucial for highly labeled conjugates.[5][6]

-

Improved Signal-to-Noise Ratio: By minimizing non-specific binding and background fluorescence often associated with hydrophobic dyes, the high water solubility of this compound contributes to a higher signal-to-noise ratio in imaging applications.[9]

Core Application: Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The terminal alkyne group on this compound makes it an ideal reagent for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific, efficient, and bioorthogonal, meaning it does not interfere with native biological processes. The reaction involves the formation of a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule.

Below is a logical diagram illustrating the principle of CuAAC for fluorescent labeling.

References

- 1. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. amsbio.com [amsbio.com]

- 5. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 6. benchchem.com [benchchem.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to diSulfo-Cy3 Alkyne: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological research. The inclusion of detailed methodologies and visual workflows aims to equip researchers with the necessary information to effectively employ this versatile tool in their studies.

Core Chemical Properties of this compound

This compound is a water-soluble, orange-fluorescent dye that belongs to the cyanine (B1664457) dye family.[1] Its key features include high water solubility, brightness, and photostability, making it an excellent choice for labeling biomolecules in aqueous environments.[2] The presence of two sulfonate groups enhances its hydrophilicity, which is particularly advantageous for labeling sensitive proteins and for in vivo applications.[2][3] The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[4]

Below is a summary of the key quantitative data for this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C₃₃H₃₈N₃NaO₇S₂ | |

| Molecular Weight | 675.8 g/mol | |

| Excitation Maximum (λ_abs_) | 548 - 555 nm | [1] |

| Emission Maximum (λ_em_) | 566 - 572 nm | [1] |

| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.15 | |

| Solubility | Water, DMSO, DMF | [1] |

| Storage Conditions | -20°C, protected from light |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of azide-containing biomolecules through click chemistry. This method is highly specific and efficient, proceeding under mild conditions compatible with biological systems.[4]

General Protocol for Labeling Azide-Modified Proteins with this compound

This protocol provides a general guideline for the copper-catalyzed click chemistry reaction to label azide-modified proteins. Optimization may be required for specific proteins and applications.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Amine-free buffer (e.g., PBS, HEPES)

-

DMSO or DMF for stock solutions

-

Purification resin (e.g., size-exclusion chromatography column)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-10 mg/mL) in an amine-free buffer.

-

Add the this compound stock solution to achieve a final concentration of 2-5 molar excess relative to the protein.

-

Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

-

Add the copper catalyst solution to the reaction mixture to a final concentration of 1 mM CuSO₄.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and other reaction components using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

-

Collect the fractions containing the labeled protein, which can be identified by its characteristic orange color and by monitoring absorbance at 280 nm (for protein) and ~550 nm (for Cy3).

-

Visualizing Experimental Workflows

Graphviz diagrams can effectively illustrate the logical flow of experimental procedures. Below are diagrams for a general click chemistry workflow and a more specific application in studying protein glycosylation.

A powerful application of this compound is in the study of protein glycosylation through metabolic labeling. In this approach, cells are cultured with an azide-modified sugar, which is incorporated into glycoproteins. These azide-tagged glycoproteins can then be visualized by click chemistry with this compound.

Conclusion

This compound is a robust and versatile fluorescent probe that has become an indispensable tool for researchers in various fields of life sciences. Its excellent water solubility, bright fluorescence, and specific reactivity via click chemistry enable the precise and efficient labeling of a wide range of biomolecules. The detailed protocols and visual workflows provided in this guide are intended to facilitate the successful application of this compound in your research endeavors, from basic protein labeling to more complex studies of post-translational modifications like glycosylation.

References

diSulfo-Cy3 alkyne mechanism of action

An In-depth Technical Guide to the Mechanism and Application of diSulfo-Cy3 Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a water-soluble fluorescent probe widely utilized in bioconjugation and molecular imaging.[1][2] Its utility stems from the integration of a bright and photostable Cyanine3 (Cy3) fluorophore with a terminal alkyne group, enabling its covalent attachment to biomolecules through a highly efficient and specific chemical reaction.[2][3][4] The inclusion of two sulfonate groups ("diSulfo") confers excellent water solubility, making it ideal for labeling proteins, nucleic acids, and other biological macromolecules in aqueous environments without the need for organic co-solvents.[1][2] This guide details the core mechanism of action, provides key performance data, outlines experimental protocols, and illustrates the underlying chemical and procedural workflows.

Core Mechanism of Action: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary mechanism of action for this compound is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry".[5][6] This reaction forms an irreversible covalent bond between the terminal alkyne of the dye and an azide (B81097) group that has been previously incorporated into a target biomolecule.

The key features of this mechanism are:

-

Bioorthogonality : The alkyne and azide functional groups are largely inert to the diverse functional groups present in biological systems.[4] This ensures that the labeling reaction is highly specific and minimizes off-target modifications.

-

High Efficiency : The copper(I) catalyst significantly accelerates the rate of the 1,3-dipolar cycloaddition, allowing the reaction to proceed rapidly and with high yields, even at low, micromolar concentrations of reactants which is often necessary when working with sensitive biomolecules.[7][8]

-

Stable Product : The reaction results in the formation of a chemically and biologically stable triazole ring, securely linking the Cy3 fluorophore to the target molecule.[4][6]

-

Aqueous Compatibility : The reaction is performed under mild, aqueous conditions (physiological pH and room temperature), which is critical for preserving the structure and function of sensitive biomolecules like proteins and nucleic acids.[9]

The process requires a source of copper(I) ions, which are typically generated in situ by the reduction of copper(II) sulfate (B86663) (CuSO₄) with a reducing agent, most commonly sodium ascorbate (B8700270).[8][9] To prevent copper-mediated damage to biomolecules and to stabilize the catalytically active Cu(I) state, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is essential.[9][10] The ligand accelerates the reaction and protects the target molecules from oxidative damage.[8]

Data Presentation

The photophysical and chemical properties of this compound are summarized below. These values are critical for designing experiments and selecting appropriate instrumentation.

| Property | Value | Reference(s) |

| Excitation Maximum (λabs) | ~548-553 nm | [11][12][13] |

| Emission Maximum (λem) | ~566-569 nm | [11][12][13] |

| Molar Extinction Coefficient (ε) | 150,000 - 162,000 L·mol⁻¹·cm⁻¹ | [11][12][13] |

| Fluorescence Quantum Yield | ~0.15 | [11] |

| Molecular Weight | ~675.8 - 761.9 g/mol (salt form may vary) | [11][12][13] |

| Purity | ≥90-95% (HPLC) | [11][12][13] |

| Solubility | Water, DMSO, DMF | [11][12][13] |

| Storage Conditions | -20°C, desiccated, protected from light | [3][11][12] |

Experimental Protocols

This section provides a generalized protocol for labeling an azide-modified biomolecule (e.g., a protein or oligonucleotide) with this compound using the CuAAC reaction. Concentrations and ratios may require optimization for specific applications.

Required Reagents

-

Azide-modified biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7-7.5)

-

This compound

-

Copper(II) Sulfate (CuSO₄)

-

Copper Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is recommended for aqueous reactions.[9]

-

Reducing Agent: Sodium Ascorbate (freshly prepared)

-

Optional: Aminoguanidine (B1677879) to prevent side reactions from ascorbate by-products.[7]

Stock Solution Preparation

-

This compound: Prepare a 1-10 mM stock solution in water or DMSO.

-

Azide-Biomolecule: Prepare at a known concentration. For example, a 10 µM solution.

-

CuSO₄: Prepare a 20 mM stock solution in deionized water.

-

THPTA Ligand: Prepare a 50-100 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use. This solution is prone to oxidation.

-

Aminoguanidine: Prepare a 100 mM stock solution in deionized water.

Labeling Protocol

The order of addition is critical to prevent precipitation and protect the biomolecule.

-

In a microcentrifuge tube, combine the azide-modified biomolecule and this compound. A 2 to 10-fold molar excess of the dye over the biomolecule is a common starting point.

-

Add aminoguanidine to a final concentration of 5 mM (optional but recommended).[8]

-

In a separate tube, prepare the catalyst premix: combine the CuSO₄ stock and the THPTA ligand stock. A 5:1 molar ratio of ligand to copper is typically used (e.g., for a final copper concentration of 0.10 mM, use 0.50 mM of ligand).[8][10] Let this mixture incubate for 1-2 minutes.

-

Add the catalyst premix to the biomolecule/dye mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.

-

Purify the labeled biomolecule from excess dye and reaction components using an appropriate method (e.g., ethanol (B145695) precipitation for nucleic acids, size-exclusion chromatography for proteins).

Applications in Research and Development

The ability to specifically and efficiently attach the bright Cy3 fluorophore makes this compound a versatile tool in many applications:

-

Fluorescence Imaging: Visualizing the localization and dynamics of labeled proteins, nucleic acids, or other molecules within fixed or living cells.[2][14]

-

Flow Cytometry: Quantifying labeled cell populations.

-

Nucleic Acid Labeling: Used in fluorescence in situ hybridization (FISH) and for tracking DNA or RNA probes.[2]

-

Protein Labeling: Attaching to proteins containing unnatural amino acids with azide side chains for site-specific labeling.

-

Bioconjugate Development: Creating fluorescently tagged therapeutics or diagnostic agents.[5]

References

- 1. amsbio.com [amsbio.com]

- 2. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. tenovapharma.com [tenovapharma.com]

- 5. Bioconjugation application notes [bionordika.fi]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]

- 12. Sulfo-Cy3-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. cy3-alkyne.com [cy3-alkyne.com]

An In-depth Technical Guide to diSulfo-Cy3 Alkyne: Absorbance and Emission Spectra

This guide provides a comprehensive overview of the spectral properties of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye widely utilized in biological research. Designed for researchers, scientists, and drug development professionals, this document details the absorbance and emission characteristics, experimental protocols for their determination, and illustrates relevant workflows for its application in labeling and detection.

Core Spectral Properties

This compound is a derivative of the cyanine (B1664457) dye Cy3, featuring two sulfonate groups that confer high water solubility, making it ideal for labeling biomolecules in aqueous environments.[1] Its absorbance and emission profiles are virtually identical to the parent Cy3 fluorophore.[2][3] The dye contains a terminal alkyne group, enabling its covalent attachment to azide-modified molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5][6][7] This specific and efficient conjugation chemistry makes this compound a versatile tool for fluorescently labeling proteins, peptides, and nucleic acids.[4][6]

Quantitative Spectral Data

The key spectral characteristics of this compound are summarized in the table below. These values are essential for configuring fluorescence instrumentation, such as microscopes, plate readers, and flow cytometers, to ensure optimal excitation and detection of the fluorophore.

| Spectral Characteristic | Value |

| Excitation Maximum (λabs) | ~554 nm[1] |

| Emission Maximum (λem) | ~568 nm[1] |

| Stokes Shift | ~14 nm[1] |

| Extinction Coefficient | 150,000 cm-1M-1 |

| Quantum Yield | ~0.31 |

Experimental Protocol: Determination of Absorbance and Emission Spectra

The following protocol outlines the methodology for measuring the absorbance and emission spectra of this compound. This procedure is based on standard fluorescence spectroscopy techniques.

1. Materials and Instrumentation:

-

This compound

-

Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS) or deionized water)

-

UV-Vis spectrophotometer

-

Fluorometer equipped with an excitation and emission monochromator

-

Quartz cuvettes

2. Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent. The concentration should be accurately determined.

-

From the stock solution, prepare a series of dilutions to find a concentration that results in an absorbance of approximately 0.05 at the excitation maximum to minimize inner filter effects.

3. Absorbance Spectrum Measurement:

-

Using the UV-Vis spectrophotometer, blank the instrument with the solvent-filled cuvette.

-

Measure the absorbance of the this compound solution across a wavelength range that includes the expected maximum (e.g., 400-600 nm).

-

Identify the wavelength of maximum absorbance (λabs).

4. Emission Spectrum Measurement:

-

In the fluorometer, set the excitation wavelength to the determined λabs (~554 nm).

-

Scan the emission monochromator across a wavelength range that is longer than the excitation wavelength (e.g., 560-700 nm).

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.

-

Identify the wavelength of maximum emission (λem).

5. Excitation Spectrum Measurement (Optional but Recommended):

-

Set the emission monochromator to the determined λem (~568 nm).

-

Scan the excitation monochromator across a wavelength range shorter than the emission wavelength (e.g., 450-560 nm).

-

Record the fluorescence intensity at each excitation wavelength. The resulting spectrum should closely resemble the absorbance spectrum.

Visualizing Workflows and Principles

The following diagrams, created using the DOT language, illustrate a typical experimental workflow involving this compound and the fundamental principles of fluorescence.

Caption: Experimental workflow for labeling and detecting biomolecules using this compound.

Caption: Jablonski diagram illustrating the principle of fluorescence.

References

- 1. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. Sulfo-Cyanine3 Alkyne | CAS:2055138-88-8 | AxisPharm [axispharm.com]

- 5. interchim.fr [interchim.fr]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Click Chemistry [organic-chemistry.org]

diSulfo-Cy3 Alkyne: A Technical Guide to Water Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the water solubility of diSulfo-Cy3 alkyne, a fluorescent dye integral to bioconjugation and cellular imaging. This document provides quantitative solubility data, detailed experimental methodologies for solubility determination, and a structural illustration of the factors influencing its aqueous solubility.

Core Concepts: The Impact of Sulfonation on Solubility

Cyanine (B1664457) dyes, in their unmodified state, are often characterized by limited aqueous solubility, which can necessitate the use of organic co-solvents like DMSO or DMF in labeling reactions.[1] The this compound overcomes this limitation through the incorporation of two sulfonate (-SO₃⁻) groups into its chemical structure. These highly polar, negatively charged moieties significantly enhance the hydrophilicity of the molecule, rendering it highly water-soluble.[2][3][4] This increased solubility not only simplifies aqueous-based bioconjugation protocols by eliminating the need for organic solvents but also reduces the propensity of the dye to aggregate in aqueous buffers, a common issue with non-sulfonated cyanine dyes.[2][5]

Quantitative Solubility Data

While many suppliers describe this compound as readily soluble in water, specific quantitative data can be limited. However, data for the closely related sulfo-Cy3 fluorophore provides a strong reference point for its solubility limit in an aqueous environment.

| Compound | Solvent | Solubility | Molar Concentration (approx.) | Source |

| Sulfo-Cy3 | Water | 25 mg/mL | 39.63 mM | [2] |

| This compound | Water | Qualitatively described as "Good solubility" or "Water" | Not specified | [3][6][7] |

| This compound | DMSO, DMF | Qualitatively described as soluble | Not specified | [3][6] |

Note: The molar concentration for Sulfo-Cy3 was calculated based on a molecular weight of approximately 630.91 g/mol . The molecular weight of this compound is approximately 675.8 g/mol .

The Chemical Basis of this compound's Water Solubility

The following diagram illustrates the key functional groups of this compound and their contribution to its high water solubility.

References

An In-depth Technical Guide to diSulfo-Cy3 Alkyne for Click Chemistry Beginners

For researchers, scientists, and drug development professionals venturing into bioconjugation, diSulfo-Cy3 alkyne offers a robust and versatile tool for fluorescently labeling azide-modified biomolecules. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the fundamental principles of this powerful click chemistry reaction.

Core Concepts: The Power of Click Chemistry

Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097). Its bio-orthogonality is a key advantage, as neither azide nor alkyne functional groups are naturally present in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.

The this compound is a water-soluble fluorescent probe containing a terminal alkyne group. The two sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents that could denature the sample.

Properties of this compound

The selection of a fluorescent dye is critical for the success of any labeling experiment. The photophysical properties of this compound make it a bright and readily detectable label.

| Property | Value | References |

| Excitation Maximum (λex) | 548 - 555 nm | [1][2][3] |

| Emission Maximum (λem) | 566 - 572 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | 150,000 - 162,000 cm⁻¹M⁻¹ | [1][2][3] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.15 | [1][2] |

| Molecular Weight | ~675.8 g/mol (as sodium salt) | [1] |

| Solubility | Water, DMSO, DMF | [1][3] |

| Storage | -20°C, protect from light | [1][5][6] |

The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction proceeds through a multi-step mechanism where the copper(I) catalyst plays a crucial role in activating the terminal alkyne.

Experimental Protocol: Labeling of an Azide-Modified Protein with this compound

This protocol provides a general guideline for the labeling of an azide-modified protein. It is recommended to optimize the reaction conditions for each specific application.

Materials:

-

This compound

-

Azide-modified protein

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF (for preparing stock solutions)

-

Microcentrifuge tubes

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in water or an organic solvent like DMSO or DMF.

-

Copper(II) sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

-

Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. Note: This solution should be prepared fresh for each experiment as it is prone to oxidation.

-

THPTA/TBTA Ligand: Prepare a 50 mM stock solution in deionized water (for THPTA) or a mixture of DMF/t-BuOH (1:4) (for TBTA).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

Azide-modified protein (e.g., 1-10 µM final concentration) in PBS.

-

This compound (add a 2-10 fold molar excess over the protein).

-

THPTA/TBTA ligand (to a final concentration of 1-5 mM).

-

Copper(II) sulfate (to a final concentration of 0.1-1 mM).

-

-

Gently mix the solution.

-

-

Initiation of the Click Reaction:

-

Add sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM to reduce Cu(II) to the active Cu(I) state.

-

Gently vortex the solution to ensure thorough mixing.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The optimal incubation time may vary depending on the specific reactants and their concentrations. Protect the reaction from light.

-

-

Purification:

-

Remove the excess dye and other reaction components by purifying the labeled protein using an appropriate method, such as size-exclusion chromatography or dialysis.

-

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive catalyst (Cu(I) oxidized to Cu(II)) | Prepare fresh sodium ascorbate solution. Degas the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst. |

| Steric hindrance around the alkyne or azide | Increase the reaction time and/or temperature. Consider using a longer linker on the alkyne or azide. | |

| Insufficient dye concentration | Increase the molar excess of the this compound. | |

| High Background/Non-specific Staining | Aggregation of the dye | Ensure the this compound is fully dissolved in the reaction buffer. The use of the sulfonated dye should minimize this issue. |

| Incomplete removal of excess dye | Optimize the purification step. Use a larger volume for dialysis or a longer chromatography column. | |

| Protein Precipitation | High concentration of organic solvent (if used) | Utilize the water-soluble nature of this compound to perform the reaction in a fully aqueous buffer. |

| Copper-induced protein aggregation | Use a copper-chelating ligand like THPTA or TBTA to stabilize the copper and minimize its interaction with the protein. |

This guide provides a foundational understanding and a practical starting point for utilizing this compound in click chemistry. For specific applications, further optimization of the protocol may be necessary to achieve the desired labeling efficiency and signal-to-noise ratio.

References

The Core Principles of diSulfo-Cy3 Alkyne Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological research for the specific labeling and detection of biomolecules. Its utility is centered on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."

Introduction to this compound

This compound is a water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2][3][4] Structurally, it consists of the well-characterized Cy3 fluorophore, which exhibits bright fluorescence in the orange-red region of the visible spectrum, modified with two sulfonate groups and a terminal alkyne group.[1][2][5] The sulfonate moieties confer high water solubility, making this dye particularly suitable for labeling biological macromolecules in aqueous environments without the need for organic co-solvents.[1][2][5][6] The terminal alkyne serves as a reactive handle for covalent attachment to molecules containing an azide (B81097) group through the click chemistry reaction.[2][5]

The labeling strategy relies on the bioorthogonal nature of the azide and alkyne functional groups. These groups are virtually absent in native biological systems and do not react with other functional groups found in proteins, nucleic acids, or lipids, ensuring highly specific labeling.[7]

The Chemistry of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of the this compound labeling principle is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne on the diSulfo-Cy3 dye and an azide group on the target biomolecule.[8][9] The reaction is highly efficient, proceeds under mild, biocompatible conditions (room temperature, aqueous solutions, and a broad pH range of 4-11), and has a high reaction rate.[7][8][9]

The general mechanism involves the following key components:

-

An Azide-Modified Target: The biomolecule of interest must first be modified to contain an azide group. This can be achieved through various methods, including metabolic labeling with azido-analogs of natural building blocks (e.g., azido (B1232118) sugars, amino acids, or nucleosides), or by chemical modification of existing functional groups.

-

This compound: The fluorescent probe with the terminal alkyne.

-

A Copper(I) Catalyst: The reaction is catalyzed by Cu(I) ions. Typically, a Cu(II) salt like copper(II) sulfate (B86663) (CuSO₄) is used in combination with a reducing agent, such as sodium ascorbate (B8700270), to generate the active Cu(I) species in situ.[10]

-

A Ligand (Optional but Recommended): A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) catalyst, prevent its oxidation, and improve the reaction efficiency in aqueous buffers.[8]

The reaction is highly specific, yielding the 1,4-disubstituted triazole isomer exclusively.[9]

Physicochemical and Spectroscopic Properties

The performance of this compound as a fluorescent probe is defined by its key physicochemical and spectroscopic properties. These properties are summarized in the table below.

| Property | Value | References |

| Excitation Maximum (λabs) | ~548 - 555 nm | [2][11][12] |

| Emission Maximum (λem) | ~566 - 572 nm | [2][11][12] |

| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 cm⁻¹M⁻¹ | [2][11] |

| Fluorescence Quantum Yield (Φ) | ~0.15 | [2] |

| Molecular Formula | C₃₃H₃₈N₃NaO₇S₂ | [2] |

| Molecular Weight | ~675.8 g/mol | [2] |

| Solubility | Water, DMSO, DMF | [2][11] |

| Purity | ≥95% (HPLC) | [2] |

Experimental Protocols

General Protocol for Protein Labeling via Click Chemistry

This protocol provides a general guideline for labeling an azide-modified protein with this compound. Optimization may be required depending on the specific protein and experimental conditions.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

-

Sodium Ascorbate stock solution (e.g., 500 mM in water, freshly prepared).

-

TBTA or THPTA ligand stock solution (e.g., 50 mM in DMSO/water).

-

Purification column (e.g., Sephadex G-25) for removing excess dye.

Procedure:

-

Protein Preparation: Ensure the azide-modified protein solution is at a concentration of at least 2 mg/mL in an amine-free buffer.[13][14] Buffers containing primary amines like Tris will interfere with some labeling chemistries, but are generally acceptable for click chemistry. However, it is good practice to avoid them if downstream applications are sensitive to them.

-

Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[15]

-

Reaction Setup: In a microcentrifuge tube, combine the following components in order:

-

Azide-modified protein solution.

-

This compound stock solution (a 5-20 fold molar excess over the protein is a good starting point).

-

TBTA/THPTA ligand stock solution (to a final concentration of 1 mM).

-

Copper(II) sulfate stock solution (to a final concentration of 1 mM).

-

Freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).

-

-

Incubation: Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Remove the unreacted dye and other small molecules from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.[14]

-

Quantification of Labeling: The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (~550 nm).

Workflow for "Click-DIGE" Analysis of Glycoproteins

A powerful application of alkyne-dye labeling is in Difference Gel Electrophoresis (DIGE) to analyze changes in protein glycosylation, termed "Click-DIGE".[1] This workflow involves the metabolic labeling of cells with an azido-sugar, followed by fluorescent tagging of the incorporated sugar with spectrally distinct alkyne-dyes.

Applications in Research and Drug Development

The specificity and efficiency of this compound labeling have made it a valuable tool in various research areas:

-

Proteomics: For the detection and quantification of post-translationally modified proteins, such as glycoproteins and lipoproteins, through metabolic labeling.[1]

-

Cell Biology: For visualizing and tracking the localization and dynamics of specific proteins, nucleic acids, or other biomolecules within cells.[16]

-

Drug Development: For labeling and tracking the distribution of drug candidates or delivery vehicles in vitro and in vivo.

-

Bioconjugation: For the creation of well-defined bioconjugates, such as antibody-drug conjugates or fluorescently labeled probes for diagnostic assays.[5]

Conclusion

This compound, in conjunction with click chemistry, offers a robust and versatile platform for the fluorescent labeling of biomolecules. Its high water solubility, bright fluorescence, and the bioorthogonality of the labeling reaction make it an ideal choice for a wide range of applications in biological research and drug development. The ability to specifically tag and visualize molecules of interest with high precision continues to drive new discoveries in our understanding of complex biological systems.

References

- 1. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. amsbio.com [amsbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. interchim.fr [interchim.fr]

- 9. Click Chemistry [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]

- 12. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. jenabioscience.com [jenabioscience.com]

- 15. assaygenie.com [assaygenie.com]

- 16. docs.aatbio.com [docs.aatbio.com]

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide for Advanced Labeling Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of diSulfo-Cy3 alkyne, a fluorescent probe widely utilized in biological research for the specific labeling of biomolecules. Its high water solubility, bright fluorescence, and reactivity via "click chemistry" make it an invaluable tool for a variety of applications, including cellular imaging, flow cytometry, and in vivo tracking of labeled molecules.

Core Properties and Structure

This compound is a derivative of the cyanine (B1664457) dye Cy3, modified with two sulfonate groups and a terminal alkyne. The sulfonate groups impart excellent water solubility, minimizing aggregation and non-specific binding in aqueous environments, which is crucial for reproducible and sensitive biological assays. The terminal alkyne group enables covalent attachment to azide-modified biomolecules through a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.

The core structure consists of two indole (B1671886) rings linked by a polymethine chain, which forms the chromophore responsible for its fluorescent properties. The addition of the alkyne group allows for its specific conjugation to molecules that have been metabolically, enzymatically, or chemically functionalized with an azide (B81097) group.

Quantitative Data Summary

The molecular weight and spectral properties of this compound can vary slightly between suppliers, often due to different salt forms. The following table summarizes key quantitative data from various sources.

| Property | BroadPharm[1] | Jena Bioscience (free acid)[2] | TargetMol[3] | AxisPharm[4] |

| Molecular Weight ( g/mol ) | 675.8 | 761.93 | 675.79 | 761.92 |

| Molecular Formula | C33H38N3NaO7S2 | C35H43N3O10S3 | C33H38N3NaO7S2 | Not Specified |

| Excitation Maximum (nm) | 548 | 553 | Not Specified | 555 |

| Emission Maximum (nm) | 567 | 566 | Not Specified | 572 |

| Extinction Coefficient (cm⁻¹M⁻¹) | 162,000 | 151,000 | Not Specified | 150,000 |

| Fluorescence Quantum Yield | 0.15 | Not Specified | Not Specified | Not Specified |

| Solubility | Water, DMSO, DMF, DCM | Water, DMSO, DMF, MeOH | Not Specified | Water, DMSO, DMF |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol provides a general methodology for the covalent labeling of an azide-modified protein with this compound. Optimization may be required for specific proteins and experimental conditions.

Materials:

-

Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

1.5x Protein Labeling Buffer: A buffer containing a copper(I) ligand (e.g., THPTA) and an aminoguanidine (B1677879) to prevent side reactions.

-

Activator Solution: Freshly prepared 50 mM ascorbic acid in water.

-

Quenching Solution: 10 mM EDTA in water.

-

Purification resin or column for separating the labeled protein from unreacted dye (e.g., size-exclusion chromatography).

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in water or DMSO.

-

Prepare a 50 mM stock solution of ascorbic acid in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the 1.5x Protein Labeling Buffer. The volume of the protein solution should not exceed one-third of the total reaction volume.

-

Add the this compound stock solution to the protein mixture. A 3- to 10-fold molar excess of the dye over the protein is recommended as a starting point.

-

Gently mix the solution.

-

-

Degassing (Optional but Recommended):

-

To prevent the oxidation of the copper(I) catalyst, it is beneficial to degas the reaction mixture by purging with an inert gas for a few seconds.

-

-

Initiation of the Click Reaction:

-

Add the freshly prepared ascorbic acid solution to the reaction mixture to a final concentration of 2-5 mM.

-

Purge the tube with inert gas again, cap it tightly, and vortex briefly.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light.

-

-

Quenching the Reaction (Optional):

-

The reaction can be stopped by adding the quenching solution to chelate the copper catalyst.

-

-

Purification of the Labeled Protein:

-

Separate the diSulfo-Cy3-labeled protein from unreacted dye and other reaction components using size-exclusion chromatography or another suitable purification method.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~555 nm (for diSulfo-Cy3).

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for labeling biomolecules using this compound and a conceptual signaling pathway that could be studied using this technology.

Applications in Research and Drug Development

The versatility of this compound makes it suitable for a wide range of applications:

-

Proteomics: Labeling and identification of newly synthesized proteins.

-

Glycomics: Visualization and analysis of glycans in living cells.

-

Cell Biology: Tracking the localization and dynamics of labeled biomolecules.

-

Drug Development: In vivo imaging to study the biodistribution of drug delivery systems.[5][6][7]

-

High-Throughput Screening: Quantifying cellular processes in response to drug candidates.

References

diSulfo-Cy3 Alkyne: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and application of diSulfo-Cy3 alkyne, a water-soluble fluorescent dye crucial for biomolecular labeling through copper-catalyzed click chemistry. Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a bright, photostable, and hydrophilic fluorescent dye.[1] Its two sulfonate groups enhance its water solubility, making it an ideal reagent for labeling proteins, peptides, and oligonucleotides in aqueous environments without the need for organic co-solvents.[2] This minimizes the risk of protein denaturation and preserves biological activity. The terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as click chemistry.[2][3]

Quantitative Data Summary:

| Property | Value | References |

| Molecular Formula | C33H38N3NaO7S2 | [4] |

| Molecular Weight | 675.8 g/mol | [4] |

| Excitation Maximum (λex) | 548 - 555 nm | [4][5] |

| Emission Maximum (λem) | 567 - 572 nm | [4][5] |

| Extinction Coefficient | ~150,000 - 162,000 cm⁻¹M⁻¹ | [4][5] |

| Quantum Yield | ~0.15 | [4] |

| Solubility | Water, DMSO, DMF | [4] |

| Purity | ≥ 95% | [4] |

Safety and Handling

While specific safety data for this compound is not extensively documented, the safety precautions for similar cyanine (B1664457) dyes and alkyne-containing compounds should be strictly followed.

Hazard Identification:

Although not classified as a hazardous substance by all suppliers, some related compounds are identified as causing skin irritation, serious eye irritation, and respiratory tract irritation. It is prudent to handle this compound with care to avoid direct contact.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Gloves must be inspected before use and disposed of properly after handling the compound.

-

Eye Protection: Use safety glasses with side-shields.

-

Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

-

Respiratory Protection: If handling large quantities or if dust formation is likely, use a NIOSH-approved respirator.

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.

-

Avoid contact with skin and eyes.

-

Prevent the formation of dust.

-

Keep away from sources of ignition.

First-Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Stability

Proper storage is critical to maintain the chemical integrity and fluorescence of this compound.

Storage Conditions:

| Form | Temperature | Duration | Conditions | References |

| Solid | -20°C | Up to 24 months | In the dark, desiccated | [1] |

| Stock Solution in Solvent | -80°C | Up to 6 months | Protect from light | [6] |

| Stock Solution in Solvent | -20°C | Up to 1 month | Protect from light | [6] |

Transportation:

The solid compound can be shipped at ambient temperature for up to three weeks without compromising its stability.[1]

Stability:

This compound is sensitive to light. Prolonged exposure should be avoided. Solutions should be prepared fresh before use.

Experimental Protocols

The primary application of this compound is the labeling of azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Experimental Workflow for Protein Labeling:

Detailed Methodology for Protein Labeling:

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or nuclease-free water

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Degassed, deionized water

-

Purification column (e.g., size exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO or water.

-

Copper(II) Sulfate (20 mM): Dissolve CuSO4 in degassed, deionized water.

-

THPTA (100 mM): Dissolve THPTA in degassed, deionized water.

-

Sodium Ascorbate (300 mM): Prepare a fresh solution of sodium ascorbate in degassed, deionized water immediately before use. This solution is prone to oxidation.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein solution and the this compound stock solution. The final concentration of the dye will depend on the desired dye-to-protein ratio (typically a 5-20 fold molar excess of dye is used).

-

Add the THPTA solution to the reaction mixture and vortex briefly. A typical final concentration is 1 mM.

-

Add the CuSO4 solution and vortex briefly. A typical final concentration is 0.25 mM. The molar ratio of THPTA to CuSO4 should be at least 4:1 to stabilize the Cu(I) ion.

-

-

Initiation and Incubation:

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 mM.

-

Vortex the reaction mixture briefly.

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes. The reaction can also be performed at 4°C for a longer duration if the protein is sensitive to room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and other reaction components by size exclusion chromatography (e.g., a PD-10 desalting column) or dialysis.

-

The labeled protein can be identified by its characteristic orange color.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified protein at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).

-

Signaling Pathway and Logical Relationship Diagram:

The following diagram illustrates the catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

By following these safety, handling, and experimental guidelines, researchers can effectively and safely utilize this compound for a wide range of biomolecular labeling applications in their research and development endeavors.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. assaygenie.com [assaygenie.com]

- 3. This compound, 2055138-88-8 | BroadPharm [broadpharm.com]

- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

diSulfo-Cy3 Alkyne: A Technical Guide for Bioconjugation

CAS Number: 2055138-88-8

This technical guide provides an in-depth overview of diSulfo-Cy3 alkyne, a fluorescent dye widely utilized in biological research for the labeling of various biomolecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed technical data, a comprehensive experimental protocol for protein labeling, and a visual representation of the experimental workflow.

Core Technical Data

This compound is a water-soluble fluorescent probe featuring a terminal alkyne group. This functional group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." Its high water solubility, conferred by the two sulfonate groups, makes it particularly suitable for labeling proteins and other biological macromolecules in aqueous environments without the need for organic co-solvents.

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

| Property | Value |

| CAS Number | 2055138-88-8 |

| Molecular Formula | C₃₃H₃₈N₃NaO₇S₂ |

| Molecular Weight | 675.79 g/mol |

| Purity | Typically ≥95% |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~570 nm |

| Molar Extinction Coefficient | ~150,000 M⁻¹cm⁻¹ |

| Solubility | Water, DMSO, DMF |

| Storage Conditions | -20°C, protected from light |

Suppliers

A variety of chemical and biotechnology companies supply this compound, including:

-

BroadPharm

-

AxisPharm

-

TargetMol

-

Lumiprobe

-

Amsbio

-

Jena Bioscience

-

MedchemExpress

Experimental Protocol: Labeling of Azide-Modified Proteins

This protocol details a general procedure for the fluorescent labeling of a purified protein containing an azide (B81097) functional group with this compound using a copper-catalyzed click reaction.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

-

Sodium ascorbate (B8700270)

-

Deionized water

-

DMSO (if preparing a stock solution of the dye)

-

Purification resin or column for removing excess dye (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in deionized water or DMSO.

-

Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA: Prepare a 100 mM stock solution in deionized water.

-

Sodium ascorbate: Freshly prepare a 300 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with a suitable reaction buffer to a final protein concentration of 1-5 mg/mL.

-

Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the dye over the protein is a good starting point for optimization.

-

Add the THPTA stock solution to the reaction mixture to a final concentration of 1-2 mM.

-

Add the copper(II) sulfate stock solution to a final concentration of 0.2-1 mM.

-

-

Initiation of the Click Reaction:

-

To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 3-5 mM.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

-

Purification:

-

Remove the unreacted this compound and other small molecules from the labeled protein using size-exclusion chromatography or another suitable purification method.

-

-

Storage:

-

Store the purified, fluorescently labeled protein at 4°C or -20°C, protected from light.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for labeling an azide-modified protein with this compound.

Caption: Workflow for labeling azide-modified proteins with this compound.

Methodological & Application

Application Notes and Protocols for diSulfo-Cy3 Alkyne Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the labeling of proteins with diSulfo-Cy3 alkyne. This water-soluble fluorescent probe enables the specific attachment of a Cy3 fluorophore to azide-modified proteins via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.

Principle of this compound Protein Labeling

This compound is a derivative of the bright and photostable Cy3 dye, modified with a terminal alkyne group for click chemistry applications.[1] The labeling process is based on the CuAAC reaction, where a copper(I) catalyst facilitates the covalent bond formation between the alkyne group on the diSulfo-Cy3 molecule and an azide (B81097) group previously introduced into the target protein.[2] This reaction is highly specific, as neither alkyne nor azide moieties are naturally present in proteins, ensuring minimal off-target labeling.[3] The "diSulfo" modification confers excellent water solubility to the dye, making it ideal for labeling proteins in aqueous buffers without the need for organic co-solvents.[4][5]

The key components of the labeling reaction include:

-

Azide-modified protein: The protein of interest must first be functionalized with an azide group. This can be achieved through various methods, such as metabolic labeling with azide-containing amino acid analogs or chemical modification of specific amino acid side chains.

-

This compound: The fluorescent probe containing the reactive alkyne group.

-

Copper(I) catalyst: Typically generated in situ from a copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent such as sodium ascorbate (B8700270).[6]

-

Copper(I)-stabilizing ligand: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Bathocuproinedisulfonic acid (BCS), is crucial to stabilize the Cu(I) oxidation state and enhance reaction efficiency in aqueous environments.[6]

Key Applications

The specific and covalent nature of this compound labeling makes it a versatile tool for a wide range of applications in proteomics and drug development, including:

-

Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.

-

Flow Cytometry: Quantify labeled proteins on the cell surface or intracellularly.

-

SDS-PAGE and Western Blotting: Detect and quantify azide-modified proteins in complex mixtures.[7]

-

Pull-down Assays and Activity-Based Protein Profiling (ABPP): Isolate and identify specific protein targets.[8]

Quantitative Data Summary

The efficiency of this compound labeling can be influenced by several factors. The following tables summarize key quantitative parameters to consider for optimizing your labeling experiments.

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | ≥ 2 mg/mL | Lower concentrations can decrease labeling efficiency.[9] |

| This compound to Protein Molar Ratio | 10:1 to 50:1 | A 10:1 ratio is often a good starting point. Higher ratios may be needed for complex mixtures or to achieve saturation.[3][10] |

| pH of Labeling Reaction | 7.0 - 8.5 | The click chemistry reaction is generally pH-insensitive in the range of 4-12, but a neutral to slightly basic pH is often optimal for protein stability and labeling.[2][9] |

| Reaction Time | 1 - 4 hours | Can be extended up to 16 hours at room temperature.[11] |

| Reaction Temperature | Room Temperature (20-25°C) |

| Reagent | Recommended Final Concentration |

| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM |

| Reducing Agent (e.g., Sodium Ascorbate) | 250 - 500 µM |

| Copper(I) Stabilizing Ligand (e.g., THPTA) | 250 - 500 µM |

Experimental Protocols

Preparation of Reagents

-

Azide-Modified Protein: Prepare your azide-modified protein in an amine-free buffer (e.g., PBS, HEPES) at a concentration of at least 2 mg/mL.[9] If your protein is in a buffer containing primary amines like Tris, it must be exchanged.

-

This compound Stock Solution: Prepare a 10 mM stock solution in water or DMSO. Store protected from light at -20°C.

-

Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 10 mM stock solution in deionized water.

-

Sodium Ascorbate Stock Solution: Prepare a fresh 50 mM stock solution in deionized water immediately before use, as it is prone to oxidation.[11]

-

THPTA Stock Solution: Prepare a 10 mM stock solution in deionized water.

This compound Labeling Reaction

This protocol is a general guideline and may require optimization for your specific protein.

-

In a microcentrifuge tube, add your azide-modified protein solution.

-

Add the THPTA stock solution to a final concentration of 250-500 µM.

-

Add the this compound stock solution to the desired final molar excess (e.g., 10-fold molar excess over the protein).

-

Add the CuSO₄ stock solution to a final concentration of 50-100 µM.

-

To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 250-500 µM.

-

Gently mix the reaction components.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light. For potentially sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

Purification of the Labeled Protein

It is crucial to remove unreacted this compound after the labeling reaction. Size exclusion chromatography (e.g., using a desalting column) is a common and effective method.

-

Equilibrate a desalting column (e.g., G-25) with your desired storage buffer (e.g., PBS).

-

Carefully load the entire labeling reaction mixture onto the column.

-

Elute the protein according to the manufacturer's instructions. The labeled protein will elute in the void volume, while the smaller, unreacted dye molecules will be retained.

-

Collect the fractions containing the colored, labeled protein.

Determination of Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~555 nm, A₅₅₅).

-

Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (for Cy3, this is approximately 0.08) and ε_protein is the molar extinction coefficient of your protein at 280 nm.

-

-

Calculate the DOL using the following formula:

-

DOL = A₅₅₅ / (ε_dye × Protein Concentration (M))

-

Where ε_dye is the molar extinction coefficient of diSulfo-Cy3 at 555 nm (approximately 150,000 cm⁻¹M⁻¹).

-

Visualizations

Caption: Experimental workflow for this compound protein labeling.

Caption: Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

- 1. Sulfo Cy3 Alkyne | AxisPharm [axispharm.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jenabioscience.com [jenabioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for diSulfo-Cy3 Alkyne Nucleic Acid Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of nucleic acids is fundamental to a wide range of applications in molecular biology, diagnostics, and drug development. Fluorescent labeling, in particular, enables the sensitive detection and quantification of DNA and RNA in techniques such as fluorescence microscopy, flow cytometry, and in situ hybridization. "Click chemistry," a set of biocompatible and highly efficient reactions, has emerged as a superior method for conjugating fluorophores to biomolecules.

This document provides detailed protocols and application notes for the fluorescent labeling of nucleic acids using diSulfo-Cy3 alkyne. It covers two primary click chemistry approaches: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While this compound is directly used in CuAAC, the principles and workflows are extended to a comparable SPAAC approach using a Cy3-DBCO conjugate for a comprehensive overview.

Product Information: this compound

This compound is a water-soluble fluorescent dye ideal for labeling azide-modified biomolecules through CuAAC click chemistry. Its key features include:

-

High Water Solubility: The presence of two sulfonate groups enhances its solubility in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to sensitive biological samples.

-

Bright and Photostable Fluorescence: diSulfo-Cy3 exhibits strong fluorescence emission in the orange-red spectrum, with excitation and emission maxima around 550 nm and 570 nm, respectively, making it compatible with standard fluorescence imaging systems.

-

Bioorthogonal Reactivity: The alkyne group specifically and efficiently reacts with azide-functionalized nucleic acids, ensuring minimal off-target labeling.

Data Presentation: Comparison of CuAAC and SPAAC for Nucleic Acid Labeling

The choice between CuAAC and SPAAC depends on the specific experimental requirements, particularly the tolerance of the biological system to copper. Below is a summary of key comparative data.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Terminal Alkyne (e.g., this compound) + Azide (B81097) | Strained Cyclooctyne (e.g., DBCO-Cy3) + Azide |

| Catalyst | Copper(I) | None |

| Biocompatibility | Limited in living systems due to copper cytotoxicity. | High, suitable for live-cell and in vivo imaging.[1] |

| Reaction Kinetics | Generally faster (minutes to a few hours). | Slower (several hours to overnight).[1] |

| Labeling Efficiency | High, with potential for optimization. | Can approach 100% for RNA labeling.[2] |

| Signal-to-Noise Ratio | High, particularly with sulfo-dyes which reduce non-specific binding.[3] | Generally high due to the bioorthogonal nature of the reaction. |

| Side Reactions | Copper can generate reactive oxygen species (ROS). | Some strained alkynes may react with thiols.[4] |

Experimental Protocols

Protocol 1: Introduction of Azide Functionality into Oligonucleotides

To label a nucleic acid with this compound, it must first be modified to contain an azide group. This can be achieved during solid-phase synthesis or post-synthetically.

Materials:

-

Amino-modified oligonucleotide

-

Azide-C2 NHS ester or similar azide-functionalized NHS ester

-

Anhydrous DMSO

-

Sodium bicarbonate buffer (0.1 M, pH 8.5)

-

Purification columns (e.g., desalting or HPLC)

Procedure:

-

Prepare the Oligonucleotide: Resuspend the amino-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 1-5 mM.

-

Prepare the Azide Reagent: Dissolve the Azide-C2 NHS ester in anhydrous DMSO to a concentration of 10-20 mM immediately before use.

-

Reaction: Add a 10-20 fold molar excess of the dissolved azide reagent to the oligonucleotide solution.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Purify the azide-modified oligonucleotide from the excess azide reagent and byproducts using a desalting column, ethanol (B145695) precipitation, or HPLC.

-

Quantification: Determine the concentration of the purified azide-modified oligonucleotide by measuring its absorbance at 260 nm.

Protocol 2: CuAAC Labeling of Azide-Modified Nucleic Acids with this compound

Materials:

-

Azide-modified nucleic acid

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Sodium ascorbate (B8700270)

-

Nuclease-free water

-

DMSO (for dissolving reagents if necessary)

-

Purification supplies (e.g., ethanol, sodium acetate, spin columns)

Procedure:

-

Prepare Stock Solutions:

-

This compound: Dissolve in nuclease-free water or DMSO to a concentration of 10 mM.

-

Copper(II) sulfate: Prepare a 20 mM stock solution in nuclease-free water.

-

THPTA/TBTA: Prepare a 50 mM stock solution in nuclease-free water (for THPTA) or DMSO/t-butanol (for TBTA).

-

Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution must be made fresh immediately before use.

-

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:

-

Azide-modified nucleic acid (to a final concentration of 10-100 µM)

-

Nuclease-free water to adjust the volume

-

This compound (2-5 fold molar excess over the nucleic acid)

-

Premix of CuSO₄ and THPTA/TBTA (add THPTA/TBTA to the CuSO₄ solution at a 5:1 molar ratio and vortex briefly before adding to the reaction). The final concentration of CuSO₄ should be 0.1-1 mM.

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM. Vortex the tube briefly to mix.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Purify the labeled nucleic acid to remove the copper catalyst, excess dye, and other reagents. This can be done by ethanol precipitation, followed by a 70% ethanol wash, or by using a suitable spin column purification kit.

-

Quantification and Analysis: Measure the absorbance at 260 nm (for nucleic acid) and ~550 nm (for Cy3) to determine the concentration and labeling efficiency. The labeled product can be further analyzed by gel electrophoresis.

Protocol 3: SPAAC Labeling of Azide-Modified Nucleic Acids with a DBCO-Cy3 Conjugate

Materials:

-

Azide-modified nucleic acid

-

DBCO-Cy3

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nuclease-free water

-

Purification supplies

Procedure:

-

Prepare Stock Solutions:

-

DBCO-Cy3: Dissolve in DMSO to a concentration of 10 mM.

-

-

Reaction Setup: In a microcentrifuge tube, combine:

-

Azide-modified nucleic acid in PBS

-

DBCO-Cy3 (add a 2-10 fold molar excess over the nucleic acid)

-

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light. For RNA labeling, incubation at 37°C can significantly increase reaction efficiency.[2]

-

Purification: Purify the labeled nucleic acid using ethanol precipitation or a spin column to remove the excess DBCO-Cy3.

-

Quantification and Analysis: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm and ~550 nm. Analyze the product by gel electrophoresis.

Visualizations

Caption: Workflow for CuAAC labeling of nucleic acids.

Caption: Workflow for SPAAC labeling of nucleic acids.

Caption: Comparison of CuAAC and SPAAC reaction schemes.

References

- 1. benchchem.com [benchchem.com]

- 2. Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]